Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate
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Overview
Description
Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a carbamoyl group and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable precursors.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with methyl isocyanate under controlled conditions.
Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is attached through a nucleophilic substitution reaction, often using a halogenated precursor like 2-chloro-6-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-chloro-6-fluorophenyl)methyl-carbamoyl]pyridine-3-carboxylate: Lacks the methyl group on the carbamoyl moiety.
Methyl 4-[(2-chloro-phenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate: Lacks the fluorine atom on the phenyl ring.
Methyl 4-[(2-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate: Lacks the chlorine atom on the phenyl ring.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring, along with the methylcarbamoyl group, gives Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate unique chemical properties. These include enhanced reactivity in substitution reactions and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-20(9-12-13(17)4-3-5-14(12)18)15(21)10-6-7-19-8-11(10)16(22)23-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFWYHFHWTYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C(=O)C2=C(C=NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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